3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile
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Overview
Description
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile is a chemical compound with the molecular formula C10H5ClN2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry . The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Preparation Methods
The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile can be compared with other thiazole derivatives, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Epothilone: A compound with a thiazole ring used in cancer treatment.
These compounds share the thiazole ring structure but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C10H5ClN2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-9(6-14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |
InChI Key |
LRBDGCJTEHSGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)Cl)C#N |
Origin of Product |
United States |
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